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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the primary methods
used to assess HIV-1 resistance to antiretroviral inhibitors. Understanding the genetic basis
and phenotypic consequences of drug resistance is critical for effective patient management,
antiretroviral drug development, and public health surveillance.

Introduction

The high replication rate and error-prone nature of the HIV-1 reverse transcriptase enzyme
lead to the rapid generation of viral variants. In the presence of antiretroviral drugs, variants
with reduced susceptibility (resistance) can be selected, leading to treatment failure. Monitoring
for the emergence of drug resistance is, therefore, a cornerstone of HIV-1 clinical care and
research. The two primary methodologies for assessing HIV-1 drug resistance are genotypic
and phenotypic assays.

Genotypic assays identify mutations in the viral genes that are known to be associated with
drug resistance. These assays are generally faster and less expensive than phenotypic assays.

Phenotypic assays directly measure the ability of a virus to replicate in the presence of a drug.
These assays provide a direct measure of drug susceptibility and are often used to investigate
complex resistance patterns or resistance to new drugs.
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Data Presentation: Quantitative Analysis of HIV-1
Drug Resistance

The following tables summarize key drug resistance mutations in the HIV-1 protease, reverse

transcriptase, and integrase genes and their associated fold change in the 50% inhibitory

concentration (IC50) for various antiretroviral drugs. The fold change is a ratio of the IC50 of

the mutant virus to the IC50 of the wild-type virus. A higher fold change indicates greater

resistance.

Table 1: Major Drug Resistance Mutations in HIV-1 Protease and Fold Change in IC50 for

Protease Inhibitors (PIs)

Mutation

Atazanavir (ATV)

Darunavir (DRV)

Lopinavir (LPV)

Fold Change Fold Change Fold Change
D30N >10 1-2 1-2
V32l 2-4 2-5 2.5
M46l/L 2-10 1-3 2-10
147VIA 5-15 3-10 5-20
G48V >20 2-5 >20
I50L >30 1-2 1-2
150V 2-5 5-15 5-20
154V/LIM 5-20 2-5 5-20
L76V 2-5 2-5 5-15
V82A/FITIS 5-20 2-10 5-20
184V 10-30 5-15 10-30
N88S >10 1-2 1-2
L9OM 5-20 1-3 5-20
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Data compiled from the Stanford University HIV Drug Resistance Database and relevant
publications. Fold changes are approximate and can vary depending on the viral background
and the presence of other mutations.

Table 2: Major Drug Resistance Mutations in HIV-1 Reverse Transcriptase and Fold Change in
IC50 for Reverse Transcriptase Inhibitors (RTIS)

Zidovudine Lamivudine Efavirenz Rilpivirine Tenofovir
Mutation (AZT) Fold (3TC) Fold (EFV) Fold (RPV) Fold (TDF) Fold
Change Change Change Change Change
K65R <1 >100 1-2 1-2 2-4
K70R 5-15 <1 <1 <1 <1
L74V <1 >100 <1 <1 <1
Y115F <1 >100 <1 <1 <1
M184V/I <1 >1000 <1 <1 <1
L210W 10-30 <1 <1 <1 <1
T215Y/F >50 <1 <1 <1 <1
K103N <1 <1 >20 >10 <1
Y181C/I <1 <1 >10 >20 <1
G190A/S <1 <1 >30 >15 <1

Data compiled from the Stanford University HIV Drug Resistance Database and relevant
publications. Fold changes are approximate and can vary depending on the viral background
and the presence of other mutations.

Table 3: Major Drug Resistance Mutations in HIV-1 Integrase and Fold Change in IC50 for
Integrase Strand Transfer Inhibitors (INSTIS)
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Raltegravir Elvitegravir Dolutegravir Bictegravir
Mutation (RAL) Fold (EVG) Fold (DTG) Fold (BIC) Fold
Change Change Change Change
T66I 5-10 5-10 1-2 1-2
E92Q >10 >10 1-2 1-2
Y143C/H/IR >10 >10 2-5 2-5
S147G 5-10 5-10 1-2 1-2
Q148H/K/R >50 >50 5-10 5-10
N155H >10 >10 2-3 2-3

Data compiled from the Stanford University HIV Drug Resistance Database and relevant
publications. Fold changes are approximate and can vary depending on the viral background
and the presence of other mutations.

Experimental Protocols
Genotypic Resistance Assay Protocol (Sanger
Sequencing)

This protocol outlines the steps for determining the presence of drug resistance mutations in
the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase

enzymes.
1. HIV-1 RNA Extraction from Plasma
o Objective: To isolate viral RNA from patient plasma samples.
o Materials:
o Patient plasma (collected in EDTA tubes)
o QlAamp Viral RNA Mini Kit (Qiagen) or similar

o Microcentrifuge
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o 1.5 mL microcentrifuge tubes

o Ethanol (96-100%)

o Nuclease-free water

e Protocol:

o Centrifuge the plasma sample at 1,500 x g for 10 minutes to pellet any cellular debris.

o Carefully transfer the cell-free plasma to a new sterile tube.

o Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit. A typical protocol
involves:

Lysis of virions in a buffer containing a chaotropic agent.

Binding of RNA to a silica membrane spin column.

Washing the membrane to remove impurities.

Eluting the purified RNA in nuclease-free water.

o Store the extracted RNA at -80°C until use.

2. Reverse Transcription and PCR Amplification of the pol Gene

o Objective: To convert the viral RNA into complementary DNA (cDNA) and amplify the pol
gene region.

o Materials:

o Extracted HIV-1 RNA

o One-step RT-PCR kit (e.g., SuperScript™ Ill One-Step RT-PCR System with Platinum™
Taq DNA Polymerase, Invitrogen)

o Primers specific for the HIV-1 pol gene (forward and reverse)
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o Thermal cycler

o Nuclease-free water

e Protocol:
o Thaw all reagents on ice.

o Prepare the RT-PCR master mix in a sterile, nuclease-free tube on ice. For a single
reaction, combine the components as recommended by the kit manufacturer. A typical
reaction includes:

2Xx Reaction Mix

Reverse transcriptase/Taq polymerase enzyme mix

Forward and reverse primers (final concentration of 0.2 uM each)

Nuclease-free water

o Add 5-10 pL of the extracted HIV-1 RNA to the master mix.
o Gently mix and centrifuge briefly.
o Perform the RT-PCR in a thermal cycler with the following typical cycling conditions:
» Reverse Transcription: 50°C for 30 minutes
= Initial Denaturation: 94°C for 2 minutes
» PCR Cycling (40 cycles):
» Denaturation: 94°C for 15 seconds
» Annealing: 55°C for 30 seconds
» Extension: 68°C for 1.5 minutes

= Final Extension: 68°C for 5 minutes
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o Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a
band of the expected size.

3. Sanger Sequencing of the PCR Product
o Objective: To determine the nucleotide sequence of the amplified pol gene.
o Materials:
o Purified PCR product
o Sequencing primers (internal to the amplification primers)
o BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) or similar
o Automated DNA sequencer (e.g., Applied Biosystems 3730xl)
» Protocol:

o Purify the PCR product to remove unincorporated dNTPs and primers using a PCR
purification Kit.

o Perform cycle sequencing reactions using the purified PCR product as a template and
specific sequencing primers.

o Purify the cycle sequencing products to remove unincorporated dye terminators.
o Analyze the purified sequencing products on an automated DNA sequencer.

o Assemble and edit the raw sequence data to obtain a consensus sequence of the pol
gene.

o Compare the patient's viral sequence to a wild-type reference sequence (e.g., HXB2) to
identify mutations.

o Use a drug resistance interpretation algorithm (e.g., Stanford University HIV Drug
Resistance Database) to determine the clinical significance of the identified mutations.
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Phenotypic Resistance Assay Protocol (Recombinant
Virus Assay)

This protocol describes the generation of recombinant viruses containing the patient-derived
protease and reverse transcriptase genes to directly measure drug susceptibility.

1. Construction of Recombinant HIV-1 Clones
» Objective: To create infectious molecular clones containing the patient's pol gene.
o Materials:

o Amplified patient-derived pol gene PCR product

o

An HIV-1 proviral vector lacking the pol gene

[¢]

Restriction enzymes and T4 DNA ligase

[¢]

Competent E. coli cells

o

Plasmid purification kit
e Protocol:

o Digest both the patient's pol PCR product and the proviral vector with appropriate
restriction enzymes.

o Ligate the digested pol gene fragment into the digested proviral vector using T4 DNA
ligase.

o Transform the ligation mixture into competent E. coli cells.
o Select for colonies containing the recombinant plasmid.
o Isolate and purify the recombinant plasmid DNA.

o Verify the integrity of the construct by restriction digest and sequencing.
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2. Generation of Recombinant Virus Stocks
¢ Objective: To produce replication-competent recombinant viruses.
e Materials:

o Purified recombinant plasmid DNA

o HEK293T cells or other suitable packaging cell line

o Transfection reagent (e.g., FUGENE 6)

o Cell culture medium and supplements

e Protocol:

[e]

Plate HEK293T cells in a culture dish and grow to 70-80% confluency.

o

Transfect the cells with the recombinant plasmid DNA using a suitable transfection
reagent.

Incubate the cells for 48-72 hours.

o

[¢]

Harvest the cell culture supernatant containing the recombinant virus.

[e]

Clarify the supernatant by centrifugation to remove cell debris.

[e]

Titer the virus stock to determine the infectious units per milliliter.
3. Determination of IC50 Values

o Objective: To measure the concentration of an antiretroviral drug that inhibits 50% of viral
replication.

o Materials:
o Recombinant virus stock

o TZM-bl indicator cell line (or other suitable target cell line)
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[e]

Antiretroviral drugs of interest

o

96-well cell culture plates

[¢]

Luciferase assay reagent

Luminometer

o

e Protocol:
o Seed TZM-bl cells in a 96-well plate and incubate overnight.
o Prepare serial dilutions of the antiretroviral drugs in cell culture medium.
o Add the drug dilutions to the wells of the 96-well plate.
o Infect the cells with a standardized amount of the recombinant virus.
o Incubate the plate for 48 hours.
o Measure the luciferase activity in each well using a luminometer.

o Calculate the percentage of viral inhibition for each drug concentration relative to the no-
drug control.

o Determine the IC50 value by plotting the percentage of inhibition against the drug
concentration and fitting the data to a dose-response curve.

o Calculate the fold change in IC50 by dividing the IC50 of the patient's virus by the IC50 of
a wild-type reference virus.

Mandatory Visualizations
HIV-1 Replication Cycle and Drug Targets
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Caption: The HIV-1 lifecycle and the targets of major antiretroviral drug classes.

Experimental Workflow for Genotypic Resistance
Testing
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Caption: Workflow for HIV-1 genotypic resistance testing using Sanger sequencing.

Logical Relationship for Clinical Decision Making
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Caption: Clinical decision-making process for managing HIV-1 drug resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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